molecular formula C7H9ClN2O2 B2764617 4-Chloro-1-propyl-1H-pyrazole-5-carboxylic acid CAS No. 1006483-46-0

4-Chloro-1-propyl-1H-pyrazole-5-carboxylic acid

Cat. No. B2764617
CAS RN: 1006483-46-0
M. Wt: 188.61
InChI Key: JRSFXIYRCLJJSN-UHFFFAOYSA-N
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Description

“4-Chloro-1-propyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1006483-46-0. It has a molecular weight of 188.61 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9ClN2O2/c1-2-3-10-6(7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12) . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthesis and Characterization

4-Chloro-1-propyl-1H-pyrazole-5-carboxylic acid plays a crucial role in the synthesis of complex organic compounds, offering pathways to explore novel materials with potential applications. A study by Lyalin, Petrosyan, and Ugrak (2009) demonstrated the electrosynthesis of 4-chlorosubstituted pyrazolecarboxylic acids, highlighting the influence of substituents on the efficiency of chlorination processes in generating chlorosubstituted products with significant yields. This synthesis process emphasizes the compound's utility in creating derivatives through selective chlorination, showcasing its versatility in organic synthesis Lyalin, Petrosyan, & Ugrak, 2009.

Potential in Nonlinear Optical Materials

Research into the optical properties of pyrazole derivatives has identified potential applications in nonlinear optical (NLO) materials. Chandrakantha et al. (2013) synthesized a novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterized by their optical nonlinearity in chloroform solution. The study found that compounds with carboxylic acid and ester substituents exhibited maximum nonlinearity, suggesting their utility in optical limiting applications. This research indicates that derivatives of this compound could serve as foundational structures for developing new NLO materials Chandrakantha et al., 2013.

Framework Topologies in Metal-Organic Frameworks (MOFs)

The structural flexibility and functionalization capacity of this compound derivatives offer significant advantages in the synthesis of metal-organic frameworks (MOFs). Jacobsen, Reinsch, and Stock (2018) utilized a pyrazole-derived linker in the synthesis of Ce/Zr-MOFs, revealing how the linker's geometry influences framework topologies. Systematic investigations established the formation fields for MOFs with varying topologies, highlighting the compound's role in directing structural configurations within MOFs. This research underscores the potential of this compound derivatives in constructing MOFs with desired properties for applications in gas storage, separation, and catalysis Jacobsen, Reinsch, & Stock, 2018.

properties

IUPAC Name

4-chloro-2-propylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-2-3-10-6(7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSFXIYRCLJJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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